6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxy-5-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of these derivatives .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for use in formulations that require high stability and efficacy .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the bromine substituent, making it less reactive in substitution reactions.
6-Bromo-2-methoxypyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(Trifluoromethyl)pyridin-3-amine: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromine, methoxy, and trifluoromethyl groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H6BrF3N2O |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
6-bromo-2-methoxy-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrF3N2O/c1-14-6-4(12)2-3(5(8)13-6)7(9,10)11/h2H,12H2,1H3 |
InChI Key |
LQAIDXWMVRHMSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Br)C(F)(F)F)N |
Origin of Product |
United States |
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